molecular formula C9H8BrNO B2776426 3-Bromo-6,7-dihydroquinolin-8(5H)-one CAS No. 904929-24-4

3-Bromo-6,7-dihydroquinolin-8(5H)-one

Cat. No. B2776426
Key on ui cas rn: 904929-24-4
M. Wt: 226.073
InChI Key: CWFXXVRLJLOYLP-UHFFFAOYSA-N
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Patent
US09085576B2

Procedure details

A solution of (E)-8-benzylidene-3-bromo-5,6,7,8-tetrahydroquinoline (0.82 g, 2.5:1 mixture with benzaldehyde) in MeOH (40 mL) and DCM (40 mL) was cooled to −78° C. and ozone was bubbled through the solution for 5 min until the solution turned light blue. Oxygen was passed through the solution for 10 min until the solution turned colorless and triphenylphosphine (1.03 g, 3.93 mmol) was added. The solution was removed from the dry ice/acetone bath and allowed to warm to RT. The reaction mixture was stirred at RT for 1 h. The reaction mixture was concentrated. Purification by flash column chromatography on silica gel eluting with 30% to 70% EtOAc in heptane) gave 3-bromo-6,7-dihydroquinolin-8(5H)-one (0.460 g, 2.04 mmol, 75% yield) as a white solid. LC/MS (ESI+) m/z=225.9 (M+H). Calculated for C9H8BrNO 225.0.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=[C:8]1/[CH2:9][CH2:10][CH2:11][C:12]2[CH:13]=[C:14]([Br:18])[CH:15]=[N:16][C:17]/1=2)/C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C[OH:39]>C(Cl)Cl>[Br:18][C:14]1[CH:15]=[N:16][C:17]2[C:8](=[O:39])[CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=1

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
C(/C1=CC=CC=C1)=C\1/CCCC=2C=C(C=NC12)Br
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ozone was bubbled through the solution for 5 min until the solution
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solution was removed from the dry ice/acetone bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel eluting with 30% to 70% EtOAc in heptane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=NC=2C(CCCC2C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.04 mmol
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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